molecular formula C13H9NO4 B1594615 4-Nitrophenyl benzoate CAS No. 959-22-8

4-Nitrophenyl benzoate

Cat. No.: B1594615
CAS No.: 959-22-8
M. Wt: 243.21 g/mol
InChI Key: GMKZBFFLCONHDE-UHFFFAOYSA-N
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Description

4-Nitrophenyl benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a benzoate ester group. This compound is widely used in various chemical and biochemical applications due to its reactivity and stability.

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenyl benzoate are enzymes such as trypsin, lipase, and nattokinase . These enzymes play a crucial role in catalyzing chemical transformations, particularly the hydrolysis of ester bonds .

Mode of Action

This compound interacts with its enzyme targets through a process known as enzymatic hydrolysis . This interaction involves the breaking down of the ester bond in the this compound molecule, resulting in the release of 4-nitrophenol . The rate of this hydrolysis reaction can be influenced by the electronic effects of various para-substitutions on the ester .

Biochemical Pathways

The hydrolysis of this compound by enzymes affects the biochemical pathway of ester hydrolysis . The downstream effects of this pathway involve the release of 4-nitrophenol, a bright yellow compound . The rate of this reaction can be analyzed using the Hammett linear free-energy relationship (LFER), providing insight into the mechanistic aspects of these enzymatic transformations .

Pharmacokinetics

It’s worth noting that the compound can be used to prepare 18 f-labelled acylation synthons in one step, which could have implications for its bioavailability .

Result of Action

The enzymatic hydrolysis of this compound results in the release of 4-nitrophenol . This reaction is significant in the field of synthetic organic chemistry, particularly in the context of biocatalytic cascades .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the shape and size of the nanomaterials, which are inversely related to the surface area, can affect the catalytic efficiencies of the compound . Additionally, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system can also play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl benzoate can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of stabilized arenediazonium tetrafluoroborate and a polymer-supported benzoate ion. This method offers advantages such as mild reaction conditions, safe handling, and efficient work-up .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically performed in aqueous solutions with enzymes or under acidic/basic conditions.

    Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide).

Major Products:

    Hydrolysis: 4-Nitrophenol and benzoic acid.

    Transesterification: New ester compounds depending on the alcohol used.

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl benzoate is unique due to its specific reactivity and stability, making it a valuable tool in studying ester hydrolysis and enzyme kinetics. Its ability to form a colored product upon hydrolysis allows for easy detection and quantification in various assays .

Properties

IUPAC Name

(4-nitrophenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKZBFFLCONHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061353
Record name Benzoic acid, 4-nitrophenyl ester
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Molecular Weight

243.21 g/mol
Source PubChem
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CAS No.

959-22-8
Record name 4-Nitrophenyl benzoate
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Record name Benzoic acid, 4-nitrophenyl ester
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Record name 4-Nitrophenyl benzoate
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Record name Benzoic acid, 4-nitrophenyl ester
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Record name Benzoic acid, 4-nitrophenyl ester
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Record name Benzoic acid, 4-nitrophenyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-nitrophenyl benzoate in scientific research?

A1: this compound serves primarily as a model compound in chemical kinetics and reaction mechanism studies. [, , , , , , , , , , , , ] Researchers utilize it to investigate nucleophilic substitution reactions, particularly focusing on aminolysis and hydrolysis processes.

Q2: How does this compound interact with nucleophiles in these reactions?

A2: this compound typically reacts with nucleophiles through an addition-elimination mechanism. [, ] This involves the nucleophile attacking the carbonyl carbon of the ester group, forming a tetrahedral intermediate. Subsequently, the 4-nitrophenolate anion leaves, resulting in the formation of a new ester or amide product.

Q3: What makes this compound suitable for these kinetic studies?

A3: Several factors contribute to its suitability:

  • Good Leaving Group: The 4-nitrophenolate anion is a stable leaving group, facilitating the reaction. []
  • UV-Vis Active: The presence of the 4-nitrophenyl group allows for convenient monitoring of the reaction progress using UV-Vis spectroscopy. [, ]
  • Structural Modifications: The structure can be easily modified by introducing substituents on both the benzoyl and phenol rings, allowing for structure-activity relationship (SAR) studies. [, , ]

Q4: Can you provide the structural characterization of this compound?

A4:

    Q5: How does the presence of surfactants affect the alkaline hydrolysis of this compound?

    A5: The influence of surfactants depends on their nature:

    • Cationic Surfactants: CTAB micelles and premicelles catalyze the alkaline hydrolysis through local concentration, electrostatic, and micropolar effects. []
    • Nonionic Surfactants: Brij 35 micelles and premicelles also exhibit catalytic effects. []
    • Anionic Surfactants: SDS micelles and premicelles inhibit the alkaline hydrolysis. []

    Q6: How does changing the leaving group from 4-nitrophenolate to 2-pyridinolate affect the aminolysis reaction rate?

    A6: Replacing 4-nitrophenolate with 2-pyridinolate in the compound generally results in decreased reactivity towards alicyclic secondary amines. [] This suggests that the leaving group's nature plays a significant role in the reaction rate.

    Q7: What insights have computational chemistry studies provided about this compound reactions?

    A7: Comparative molecular field analysis (CoMFA) has been applied to understand the relationship between transition state structures and reaction rates. [] This analysis revealed that both steric and electrostatic effects are crucial for the reaction with anionic nucleophiles. Moreover, the steric contribution increases when using alkoxides or arylsulfides as nucleophiles.

    Q8: What are the environmental concerns associated with this compound, and are there any strategies for mitigation?

    A8: While the provided research doesn't specifically address ecotoxicological effects, the presence of the nitro group in the molecule raises concerns about potential toxicity and persistence in the environment. [] Future research should explore these aspects. Additionally, investigating alternative, less hazardous compounds with similar reactivity profiles could be valuable. []

    Q9: What are some future research directions related to this compound?

    A9: Several avenues for further investigation exist:

    • Expanding CoMFA Studies: Applying CoMFA to a wider range of nucleophiles and reaction conditions to gain a more comprehensive understanding of the factors governing reactivity. [, ]
    • Exploring Green Chemistry: Investigating environmentally friendly solvents and catalysts for reactions involving this compound. []
    • Developing New Analytical Methods: Designing sensitive and selective analytical techniques for quantifying this compound and its reaction products in complex matrices. [, ]
    • Exploring Biocatalysts: Studying the potential of enzymes, such as lipases, to catalyze reactions involving this compound and its derivatives. []

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